N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide
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Overview
Description
N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,6-dichlorobenzyl chloride with 2-aminophenol to form the intermediate 2-(2,6-dichlorobenzyl)oxyphenol. This intermediate is then reacted with 2-chloroquinoxaline in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinoxaline N-oxides, while reduction reactions can produce tetrahydroquinoxaline derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research has indicated that the compound may have therapeutic potential for treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell signaling pathways, resulting in anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide include other quinoxaline derivatives such as:
- 2-(2,6-dichlorobenzyl)oxy-3-methoxybenzaldehyde
- N-benzyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, such as the presence of both the quinoxaline and dichlorobenzyl moieties.
Properties
Molecular Formula |
C23H17Cl2N3O2 |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
N-[2-[3-[(2,6-dichlorophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H17Cl2N3O2/c1-14(29)26-19-10-3-2-7-15(19)22-23(28-21-12-5-4-11-20(21)27-22)30-13-16-17(24)8-6-9-18(16)25/h2-12H,13H2,1H3,(H,26,29) |
InChI Key |
MQIIHEQWHKDYQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2OCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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